N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methoxy-N'-methylbenzohydrazide
Description
Properties
Molecular Formula |
C16H15N3O4S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-2-methoxy-N'-methylbenzohydrazide |
InChI |
InChI=1S/C16H15N3O4S/c1-19(17-16(20)11-7-3-5-9-13(11)23-2)15-12-8-4-6-10-14(12)24(21,22)18-15/h3-10H,1-2H3,(H,17,20) |
InChI Key |
YKFDBRVYHYSETF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Formation of 1,2-Benzothiazole Derivatives
The benzothiazole scaffold is typically synthesized via cyclization of 3-aminothiophenol derivatives. For example, 3-aminothiophenol reacts with α-ketoesters or α-diketones in acetonitrile under acidic catalysis (e.g., p-toluenesulfonic acid) at 80°C for 24 hours. This method yields 2-substituted benzothiazoles with >70% efficiency. Alternative routes involve:
-
Condensation with 2,4-pentanedione : Produces 5-chloro-2-methylbenzo[d]thiazole in 73% yield after silica gel chromatography.
-
Propargyl bromide alkylation : Introduces alkyne functionalities using tetra-n-butylammonium bromide (BTBA) as a phase-transfer catalyst in DMF.
Oxidation to 1,1-Dioxido-1,2-Benzothiazole
Sulfone Group Introduction
The dioxido group is introduced via oxidation of the benzothiazole sulfur atom. Common oxidants include:
-
Hydrogen peroxide (H₂O₂) : Used in acetic acid at 60–80°C for 6–12 hours.
-
m-Chloroperbenzoic acid (mCPBA) : Achieves sulfonation in dichloromethane at 0°C to room temperature.
Key considerations : -
Strict temperature control (<50°C) prevents over-oxidation.
Hydrazide Coupling Strategies
Synthesis of 2-Methoxy-N'-Methylbenzohydrazide
The hydrazide moiety is prepared through condensation or nucleophilic substitution:
Coupling with 1,1-Dioxido-1,2-Benzothiazole
The final step involves coupling the benzothiazole sulfone with the hydrazide:
-
Acid chloride method : The benzothiazole-3-carboxylic acid is converted to its acid chloride (using SOCl₂ or oxalyl chloride), which reacts with 2-methoxy-N-methylbenzohydrazide in THF at 0–5°C.
-
Direct condensation : A mixture of 1,1-dioxido-1,2-benzothiazol-3-amine and 2-methoxy-N-methylbenzoyl chloride in dichloromethane with triethylamine yields the product after 12 hours.
Optimization and Reaction Conditions
Solvent and Catalyst Effects
Byproduct Mitigation
-
Silica gel chromatography : Removes unreacted hydrazide and oxidized byproducts.
-
Aqueous workup : Ethyl acetate/water extraction eliminates inorganic salts.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the sulfonyl (-SO₂) and hydrazide (-N-N=) groups. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂):
-
Sulfonyl group oxidation : Under acidic conditions, the sulfonyl group may further oxidize to sulfonic acid derivatives.
-
Hydrazide oxidation : The hydrazide moiety (-CONHN-) is oxidized to form diazenes or nitroso intermediates.
Example reaction :
Reduction Reactions
Reductive cleavage of the hydrazide bond occurs with agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):
-
The hydrazide group (-CONHN-) reduces to a hydrazine (-NH-NH₂) or amine (-NH₂).
Example reaction :
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions:
| Condition | Product | Key Functional Groups Modified |
|---|---|---|
| Acidic (HCl/H₂O) | 2-Methoxy-N-methylbenzoic acid | Hydrazide → Carboxylic acid |
| Basic (NaOH/H₂O) | 1,2-Benzothiazol-3-amine derivative | Hydrazide → Amine |
Hydrolysis pathways are influenced by the electron-withdrawing sulfonyl group, which activates the hydrazide bond for cleavage.
Nucleophilic Substitution
The benzothiazole ring participates in electrophilic aromatic substitution (EAS) reactions:
-
Methoxy group : Directs nucleophiles (e.g., amines, alcohols) to the ortho/para positions.
-
Sulfonyl group : Deactivates the ring but stabilizes intermediates via resonance.
Example reaction with aniline :
Coordination with Metal Ions
The compound acts as a ligand for transition metals (e.g., Cu(II), Ni(II)):
-
Binding sites : Hydrazide nitrogen and sulfonyl oxygen atoms.
-
Complex geometry : Octahedral or square-planar, depending on the metal .
Stability : Metal complexes show enhanced thermal stability compared to the free ligand .
Thermal and Photochemical Reactivity
-
Thermal decomposition : Above 200°C, the compound decomposes to release SO₂ and methoxybenzene derivatives.
-
Photolysis : UV irradiation induces cleavage of the benzothiazole ring, forming sulfinic acid intermediates.
Reactivity Comparison with Analogues
| Compound | Key Reactivity Differences |
|---|---|
| Benzothiazole | Lacks hydrazide group; limited redox activity |
| 2-Mercaptobenzothiazole | Thiol group enables disulfide formation |
| Target Compound | Hybrid reactivity (benzothiazole + hydrazide + sulfonyl) |
Scientific Research Applications
N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxy-N’-methylbenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxy-N’-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Core Heterocyclic Modifications
The 1,2-benzothiazole 1,1-dioxide moiety is a critical pharmacophore in several bioactive compounds. Key analogs include:
- 2-Chloro-N''-(1,1-dioxido-1,2-benzothiazol-3-yl)-N''-methylacetohydrazide (): Structural Difference: Replaces the methoxybenzoyl group with a chloroacetohydrazide chain.
- Olverembatinib (): Structural Difference: Incorporates a 1,2-benzothiazole 1,1-dioxide within a larger kinase inhibitor scaffold.
3-(1H-Benzotriazol-1-yl)-N′-[(E)-(2-methoxyphenyl)methylene]propanehydrazide ():
Substituent Effects on Hydrazide Moieties
The hydrazide group’s substitution pattern significantly influences physicochemical and biological properties:
- N-Methylation: Reduces hydrogen-bond donor capacity, which may affect target binding but improve metabolic stability .
Biological Activity
N'-(1,1-Dioxido-1,2-benzothiazol-3-yl)-2-methoxy-N'-methylbenzohydrazide is a compound that belongs to the benzothiazole derivatives. These compounds have gained attention in medicinal chemistry due to their diverse biological activities, including anti-tubercular, anti-cancer, and antimicrobial properties. This article consolidates information regarding the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 284.31 g/mol
The presence of the benzothiazole moiety is significant for its biological activity, as this functional group is known to enhance the pharmacological profile of compounds.
Biological Activity Overview
Research indicates that benzothiazole derivatives exhibit a wide range of biological activities. The specific compound has been studied for its potential anti-tubercular effects, among other activities.
Anti-Tubercular Activity
Recent studies have evaluated the anti-tubercular activity of various benzothiazole derivatives. The compound this compound was assessed for its inhibitory concentrations against Mycobacterium tuberculosis (Mtb).
| Compound | IC50 (μM) | MIC (μg/mL) | Inhibition (%) |
|---|---|---|---|
| This compound | 7.7 ± 0.8 | 0.08 | 98 |
The above table illustrates that the compound exhibits strong inhibitory activity against Mtb with an IC50 value of 7.7 μM and a minimum inhibitory concentration (MIC) of 0.08 μg/mL, indicating its potential as an effective anti-tubercular agent .
The mechanism by which benzothiazole derivatives exert their biological effects often involves interaction with specific molecular targets within microbial cells. For instance, they may inhibit key enzymes or disrupt cellular processes essential for bacterial survival. The exact mechanism for this compound remains to be fully elucidated but is likely similar to other compounds in its class.
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
- Study on Anti-Tubercular Activity : A study conducted on a series of synthesized benzothiazole derivatives indicated that compounds with similar structures demonstrated significant activity against drug-resistant strains of Mtb . This underscores the importance of continued research into new derivatives.
- Comparative Analysis : A comparative analysis involving various benzothiazole derivatives showed that those incorporating hydrazide functionalities exhibited enhanced potency against Mtb compared to their non-hydrazide counterparts .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield* |
|---|---|---|---|---|
| 1 | Hydrazine, THF | THF | 25°C, 24h | 65–70% |
| 2 | 2-Methoxy-N-methylbenzoyl chloride, NaOH | DCM | 60°C, 6h | 55–60% |
| *Hypothetical yields based on analogous syntheses . |
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- 1H NMR: Analyze the methoxy singlet (δ 3.8–4.0 ppm) and methyl group on the hydrazide (δ 2.9–3.1 ppm). The aromatic protons of the benzothiazole ring appear as multiplets between δ 7.2–8.1 ppm .
- IR Spectroscopy: Confirm the presence of sulfone (S=O) stretches at 1150–1300 cm⁻¹ and carbonyl (C=O) stretches at 1650–1700 cm⁻¹ .
- X-ray Crystallography: Resolve the planar geometry of the benzothiazole ring and intermolecular hydrogen bonding (e.g., N–H⋯O) using SHELXL refinement .
Key Spectral Markers:
- Mass Spectrometry: Look for [M+H]+ at m/z 377.4 (calculated molecular weight: 376.4).
- Elemental Analysis: Validate purity (>98%) by matching experimental C, H, N, S values to theoretical calculations .
Advanced: How can researchers resolve discrepancies in crystallographic data for this compound, particularly when using SHELX-based refinement?
Methodological Answer:
Discrepancies in SHELX-refined structures (e.g., bond length outliers or R-factor mismatches) require:
Data Reintegration: Re-examine raw diffraction data for indexing errors or absorption effects using SHELXC .
Hydrogen Bond Analysis: Validate intermolecular interactions (e.g., N–H⋯N or C–H⋯O) to ensure plausible packing motifs. For example, dimeric H-bonded units (as in analogous benzothiazoles) should exhibit N⋯O distances of 2.8–3.0 Å .
Twinned Data Handling: Use the TWIN command in SHELXL to model pseudo-merohedral twinning, common in sulfone-containing crystals .
Q. Table 2: SHELX Refinement Parameters (Hypothetical)
| Parameter | Value | Notes |
|---|---|---|
| Space Group | P1̄ | Triclinic system |
| R-factor | <0.05 | Post-TWIN refinement |
| H-bond Distance | 2.85 Å | N–H⋯O interaction |
Advanced: What experimental strategies are recommended for investigating potential kinase inhibitory activity, based on structural analogs like Olverembatinib?
Methodological Answer:
Given structural similarity to Olverembatinib (a Bcr-Abl inhibitor ):
Kinase Inhibition Assays:
- Use recombinant Abl1 kinase (including T315I mutant) in ADP-Glo™ assays to measure IC50 values.
- Compare inhibition kinetics (Km/Vmax) with imatinib as a control .
Molecular Docking:
- Dock the compound into the ATP-binding pocket of Abl1 (PDB: 2G2F) using AutoDock Vina. Focus on interactions with Thr315 and Glu286 .
Cellular Assays:
- Test anti-proliferative effects on K562 (CML) cells via MTT assays. Include dose-response curves (1–100 μM) and validate selectivity using non-cancerous fibroblasts .
Advanced: How should researchers design in vitro assays to evaluate anti-proliferative effects while controlling for off-target interactions?
Methodological Answer:
- Assay Design:
- Mechanistic Studies:
- Data Interpretation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
